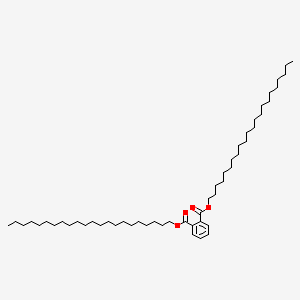
Didocosyl benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Didocosyl benzene-1,2-dicarboxylate, also known as 1,2-benzenedicarboxylic acid didocosyl ester, is an organic compound with the molecular formula C36H58O4. It is a type of phthalate ester, which is commonly used as a plasticizer to enhance the flexibility and durability of plastic materials.
准备方法
Synthetic Routes and Reaction Conditions
Didocosyl benzene-1,2-dicarboxylate can be synthesized through the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with didocosanol (a long-chain alcohol). The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated in the presence of a catalyst. The ester product is then separated from the reaction mixture and purified using techniques such as distillation or solvent extraction.
化学反应分析
Types of Reactions
Didocosyl benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and didocosanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or ketones.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Hydrolysis: Benzene-1,2-dicarboxylic acid and didocosanol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Substituted benzene derivatives, depending on the electrophilic reagent used.
科学研究应用
Didocosyl benzene-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC and other plastic materials, improving their mechanical properties and durability.
作用机制
The primary mechanism of action of didocosyl benzene-1,2-dicarboxylate involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased flexibility and reduced brittleness.
相似化合物的比较
Similar Compounds
Dibutyl benzene-1,2-dicarboxylate: A shorter-chain phthalate ester used as a plasticizer.
Diethyl benzene-1,2-dicarboxylate: Another phthalate ester with shorter alkyl chains.
Dihexyl benzene-1,2-dicarboxylate: A phthalate ester with medium-length alkyl chains.
Uniqueness
Didocosyl benzene-1,2-dicarboxylate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalate esters. This results in materials with greater flexibility and durability, making it particularly valuable in applications requiring high-performance plasticizers.
属性
CAS 编号 |
85401-79-2 |
|---|---|
分子式 |
C52H94O4 |
分子量 |
783.3 g/mol |
IUPAC 名称 |
didocosyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C52H94O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-55-51(53)49-45-41-42-46-50(49)52(54)56-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42,45-46H,3-40,43-44,47-48H2,1-2H3 |
InChI 键 |
BCPRSOJNDLWHRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



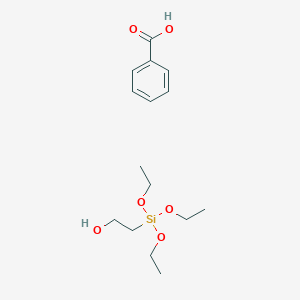
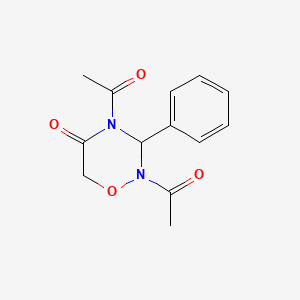
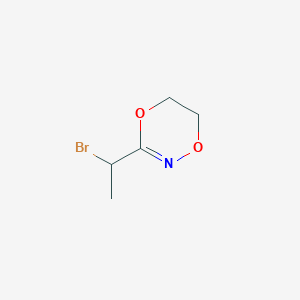
![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
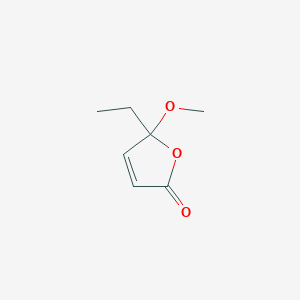
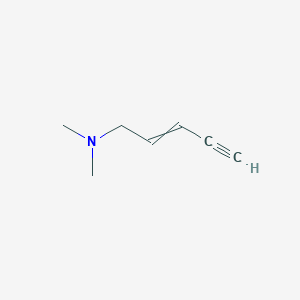
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
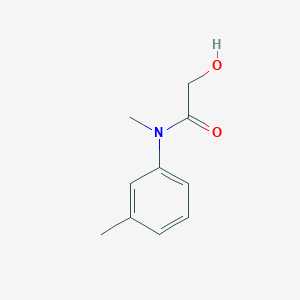
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
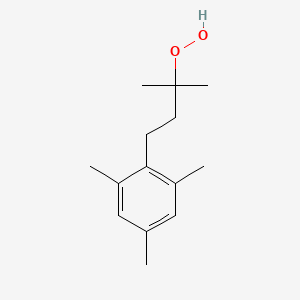
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
